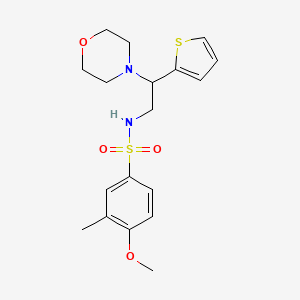

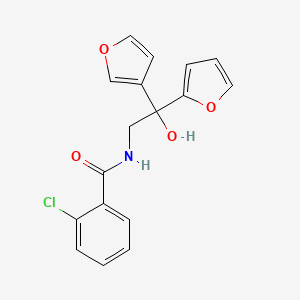

![molecular formula C11H11NOS2 B2503119 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34392-97-7](/img/structure/B2503119.png)

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of 2-sulfanylidene-1,3-thiazolidin-4-one, which is a class of sulfur-containing heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be achieved through a three-component condensation reaction involving primary amines, carbon disulfide, and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are structurally related to the compound of interest . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate, has been analyzed, revealing that the non-hydrogen atoms in the organic component are almost coplanar. This suggests that the this compound could also exhibit a planar structure, which might influence its chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiazolidin-4-one derivatives is influenced by the presence of the sulfanylidene moiety. For instance, the compound 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole, which contains a similar sulfanyl group, can undergo various reactions with active methylene derivatives to form fused thiazolo-pyrimidines and other substituted thiazolo-pyrimidines . These reactions demonstrate the versatility of thiazolidin-4-one derivatives in forming a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives can be inferred from studies on similar compounds. For example, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione has been recorded, and the vibrational wavenumbers computed at HF and DFT levels of theory. The NH stretching wavenumber is red-shifted, indicating the weakening of the NH bond. The negative regions in the molecular electrostatic potential (MEP) map are localized over the sulfur atoms, suggesting sites for nucleophilic attack . These findings can provide insights into the reactivity and interactions of this compound with other molecules.

科学的研究の応用

Antimicrobial Properties

- 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, as a derivative of thiazolidin-4-one, has been investigated for its antimicrobial properties. Studies have demonstrated the potential of such compounds as antimicrobial agents. For instance, Gouda et al. (2010) synthesized various thiazolidin-4-one derivatives and found some to exhibit promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

Synthesis and Biological Activities

- The chemistry and biological activities of 1,3-thiazolidin-4-ones, a group to which this compound belongs, have been extensively studied. These compounds are known for their diverse biological properties and utility as synthons for various biological compounds. Cunico, Gomes, and Vellasco (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, highlighting their significance in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).

Antitumor Activity

- Another significant area of research is the investigation of thiazolidin-4-one derivatives for their potential antitumor properties. Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives, which showed moderate activity against various malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZSJEPMPURQRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

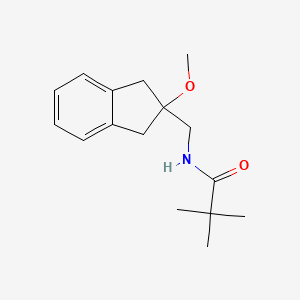

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

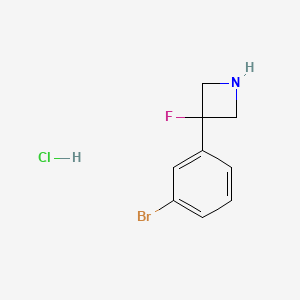

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)

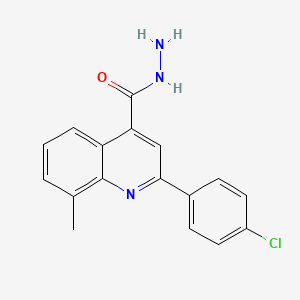

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)